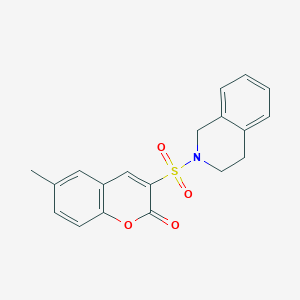
2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazole, which is a type of organic compound. Imidazoles are characterized by a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular formula of a similar compound, “2-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline”, is C11H10F3N3 . This suggests that the compound you’re asking about might have a similar structure, with a trifluoromethyl group (-CF3) and an imidazole ring present.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Physical Properties
A study by Hoong-Kun Fun et al. (2011) on a similar compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, revealed its planar structure and detailed the molecular interactions within its crystal lattice. This compound exhibits hydrogen-bonding motifs forming infinite chains, showcasing its potential for forming stable molecular arrangements (Hoong-Kun Fun et al., 2011).
Synthetic Approaches
Research on the synthesis of related compounds emphasizes the versatility of the imidazo[1,2-a]pyridine scaffold. A. Lifshits et al. (2015) described a novel method for preparing (2-aminopyridin-4-yl)methanol, highlighting the significance of imidazo[1,2-a]pyridines in pharmacology and synthetic chemistry due to their bioactive properties (A. Lifshits et al., 2015).
Chemical Modifications and Reactions
Jie Zhang et al. (2003) explored direct methylation and trifluoroethylation of imidazole and pyridine derivatives, providing a simple route to a variety of room temperature ionic liquids (RTILs). This methodology underscores the reactivity and functionalization potential of compounds within this chemical class (Jie Zhang et al., 2003).
Fluorescent Properties and Applications
The study of fluorescent properties of imidazo[1,2-a]pyridine-based compounds by H. Tomoda et al. (1999) led to the identification of derivatives exhibiting stable solid compounds with significant fluorescent properties. This research points to the potential of these compounds in the development of new fluorescent organic materials (H. Tomoda et al., 1999).
Therapeutic Agent Development
Imidazo[1,2-a]pyridine scaffolds have been recognized for their broad range of applications in medicinal chemistry. A. Deep et al. (2016) reviewed the structural modifications of this scaffold, leading to the discovery of novel therapeutic agents with anticancer, antimicrobial, and various other bioactivities (A. Deep et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-methylimidazol-1-yl)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-7-14-5-6-16(7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLEIXQVHELJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
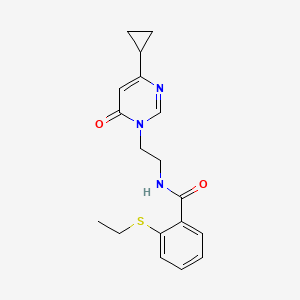
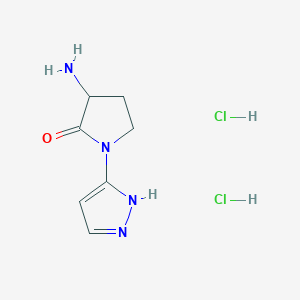

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2984362.png)
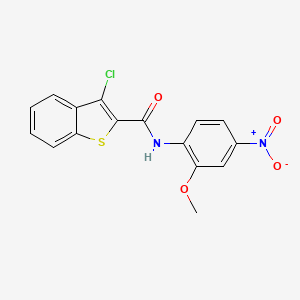


![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)
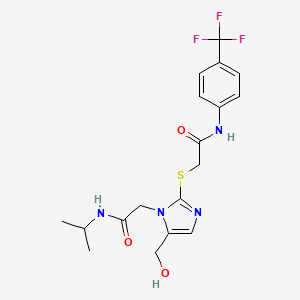

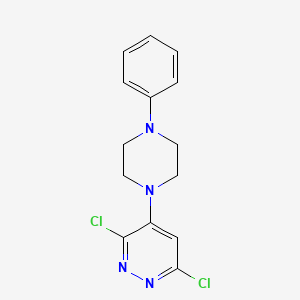
![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)
